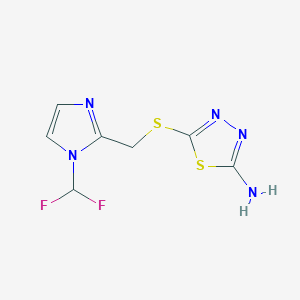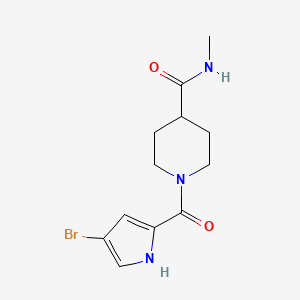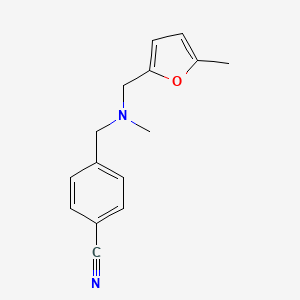![molecular formula C7H6ClN3O2 B14908285 5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-2-methylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazinone ring .
Industrial Production Methods
Industrial production of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can lead to the formation of an amino-substituted derivative .
Aplicaciones Científicas De Investigación
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with similar properties and applications.
Uniqueness
5-Chloro-4-methyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one is unique due to its specific substitution pattern and the presence of the oxazinone ring.
Propiedades
Fórmula molecular |
C7H6ClN3O2 |
|---|---|
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
5-chloro-4-methyl-1,4-dihydropyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H6ClN3O2/c1-3-4-5(8)9-2-10-6(4)11-7(12)13-3/h2-3H,1H3,(H,9,10,11,12) |
Clave InChI |
UCXVUYVBCHLUEN-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(NC(=O)O1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B14908217.png)





![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)



![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)

